molecular formula C12H11ClFNO B2987745 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one CAS No. 1023496-35-6

2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2987745
CAS No.: 1023496-35-6
M. Wt: 239.67
InChI Key: DBWPKMRSBUROSD-UHFFFAOYSA-N
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Description

2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C12H11ClFNO and a molecular weight of 239.67 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and an amino group attached to a cyclohexenone ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Safety and Hazards

The safety and hazards associated with “2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one” are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

The synthesis of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one involves several steps. One common synthetic route includes the reaction of 2-fluoroaniline with 2-chlorocyclohexanone under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the cyclohexenone ring. Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s purity and yield .

Chemical Reactions Analysis

2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-chloro-3-(2-fluoroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c13-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)14/h1-2,4-5,15H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWPKMRSBUROSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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